(1-(4-Isopropoxyphenyl)cyclopentyl)methanamine

描述

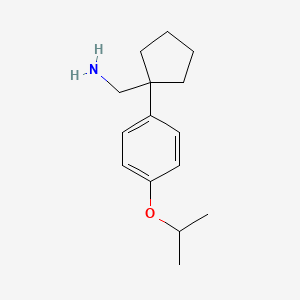

(1-(4-Isopropoxyphenyl)cyclopentyl)methanamine is a synthetic amine derivative featuring a cyclopentane ring substituted with a methanamine group and a para-isopropoxyphenyl moiety. The isopropoxy (-OCH(CH₃)₂) group contributes steric bulk and moderate lipophilicity, distinguishing it from other phenyl-substituted cyclopentylmethanamine analogs.

属性

分子式 |

C15H23NO |

|---|---|

分子量 |

233.35 g/mol |

IUPAC 名称 |

[1-(4-propan-2-yloxyphenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C15H23NO/c1-12(2)17-14-7-5-13(6-8-14)15(11-16)9-3-4-10-15/h5-8,12H,3-4,9-11,16H2,1-2H3 |

InChI 键 |

MQJIPZOTLDICGW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC1=CC=C(C=C1)C2(CCCC2)CN |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine typically involves multiple steps. One common method starts with the protection of the hydroxyl group of p-methyl phenol, followed by bromination, etherification, and deprotection to yield the desired product . The reaction conditions are generally mild, and the process is designed to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process typically includes steps such as distillation and crystallization to purify the compound .

化学反应分析

Types of Reactions: (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

科学研究应用

Chemistry: In chemistry, (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers .

作用机制

The mechanism of action of (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features

*Note: Data for the target compound are inferred from structural analogs.

Key Observations:

- Substituent Effects : The isopropoxy group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to chloro (logP ~2.8–3.2) or fluoro substituents. This may enhance membrane permeability but reduce aqueous solubility .

- Bioactivity : Halogenated analogs (e.g., 4-Cl, 2-Cl-4-F) are associated with antimicrobial or fungicidal activity, as seen in agricultural intermediates () . The isopropoxy variant may exhibit distinct pharmacological profiles due to its bulkier substituent.

Key Insights:

- Synthesis : The target compound may require isopropoxyphenyl precursors, synthesized via Williamson ether synthesis before cyclopentane ring formation. This contrasts with halogenated analogs, which use direct halogenation .

- Biological Activity : highlights benzimidazole-linked methanamines with effects on wheat germination, suggesting that substituent polarity (e.g., nitro vs. isopropoxy) modulates bioactivity .

生物活性

(1-(4-Isopropoxyphenyl)cyclopentyl)methanamine is a novel organic compound characterized by its unique cyclopentyl structure linked to a phenyl group with an isopropoxy substituent. This compound features a primary amine functional group, which is pivotal in determining its biological activity and reactivity. The structural characteristics suggest potential pharmacological applications, particularly in medicinal chemistry.

Structural Features and Pharmacokinetics

The molecular formula of this compound contributes to its lipophilicity, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the isopropoxy group enhances the compound's ability to penetrate biological membranes, potentially increasing its bioavailability.

Chemical Structure

- Molecular Formula : CHN

- Key Functional Groups : Primary amine, isopropoxy group

Predicted Biological Activities

The biological activity of this compound has been predicted through computational tools such as PASS (Prediction of Activity Spectra for Substances). These predictions suggest that compounds with similar structures may exhibit various biological activities, including:

- Antidepressant Effects : Due to structural similarities with known antidepressants.

- Anti-inflammatory Properties : Potentially linked to the cyclopentyl moiety.

- CNS Activity : Similar compounds have shown effects on the central nervous system.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies typically involve:

- Binding Affinity Assessments : Using radiolabeled ligands or fluorescence-based assays.

- Enzyme Inhibition Tests : Evaluating the compound's effect on specific enzymes relevant to disease pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound. Here are notable findings:

- Antidepressant Activity : A study indicated that derivatives with similar amine functionalities exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant properties .

- Anti-inflammatory Effects : Research on related phenolic compounds demonstrated their ability to inhibit pro-inflammatory cytokines, indicating a potential pathway for anti-inflammatory activity .

- CNS Effects : Compounds with similar cyclopentane structures have been investigated for their neuroprotective effects against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Isopropoxyaniline | Structure | Simple aniline derivative; potential anti-inflammatory effects. |

| Cyclobutylmethanamine | Structure | Smaller cyclic structure; different pharmacological profile. |

| 1-(4-Methoxyphenyl)cyclohexanamine | Structure | Similar phenolic structure; studied for CNS effects. |

This table illustrates how variations in ring size and substituents can lead to distinct biological activities.

Synthesis and Modifications

Various synthetic routes can be employed to produce this compound, allowing for modifications that could enhance its biological properties. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing primary amines to introduce functional groups.

- Reduction Reactions : Converting ketones or aldehydes into amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。